Ferric bromide

Description

Properties

IUPAC Name |

iron(3+);tribromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Fe/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEONEKOZSGPOFN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

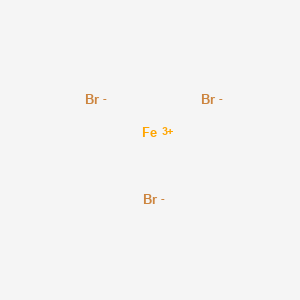

[Fe+3].[Br-].[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeBr3, Br3Fe | |

| Record name | iron(III) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(III)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894107 | |

| Record name | Iron(III) bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-26-2 | |

| Record name | Ferric bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferric bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron bromide (FeBr3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(III) bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RDO128EH7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Anhydrous Ferric Bromide from Elemental Iron and Bromine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of anhydrous ferric bromide (FeBr₃) from the direct reaction of elemental iron and bromine. This document details the underlying chemical principles, a step-by-step experimental protocol, purification methods, and critical safety considerations. All quantitative data is presented in structured tables, and the experimental workflow is visualized using a process diagram.

Introduction

Anhydrous this compound is a versatile Lewis acid catalyst with significant applications in organic synthesis, particularly in the halogenation of aromatic compounds. Its ability to facilitate the formation of carbon-bromine bonds makes it an invaluable reagent in the development of pharmaceuticals and other complex organic molecules. While commercially available, the in-situ preparation or synthesis from elemental precursors can be advantageous for researchers requiring high-purity material or specific isotopic labeling.

The direct synthesis from iron and bromine is a highly effective method for producing anhydrous this compound. The reaction is governed by the following balanced chemical equation:

2 Fe(s) + 3 Br₂(g) → 2 FeBr₃(s) [1][2][3]

This process involves the reaction of iron metal with bromine vapor at elevated temperatures under vacuum, followed by purification of the product via sublimation.

Physicochemical Data

A summary of the key physical and chemical properties of the reactants and the final product is provided in Table 1 for easy reference.

| Property | Iron (Fe) | Bromine (Br₂) | This compound (FeBr₃) |

| Molar Mass | 55.845 g/mol | 159.808 g/mol | 295.56 g/mol [4][5] |

| Appearance | Silvery-gray metal | Reddish-brown fuming liquid | Dark brown to reddish-black crystalline solid[6] |

| Density | 7.874 g/cm³ | 3.1028 g/cm³ | 4.50 g/cm³[6] |

| Melting Point | 1538 °C | -7.2 °C | ~200 °C (decomposes)[6] |

| Boiling Point | 2862 °C | 58.8 °C | Sublimes |

| Solubility | Insoluble in water | Slightly soluble in water | Soluble in water, ethanol, ether[6] |

Experimental Protocol: Synthesis and Purification

This section outlines a detailed methodology for the synthesis of anhydrous this compound from iron powder and liquid bromine, followed by its purification.

Materials and Equipment

| Reagents | Equipment |

| Iron powder (high purity, reduced) | Schlenk line or high-vacuum manifold |

| Bromine (anhydrous) | Two-zone tube furnace |

| Dry ice and acetone (B3395972) or liquid nitrogen | Quartz reaction tube |

| Glass wool | Vacuum pump |

| --- | Pressure gauge |

| --- | Heating mantle |

| --- | Cold finger condenser or sublimation apparatus |

Synthesis of Crude this compound

The synthesis of this compound is achieved by passing bromine vapor over heated iron powder in a vacuum-sealed reaction tube.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of crude this compound.

Procedure:

-

Apparatus Setup: A quartz tube is packed with glass wool plugs to hold the iron powder in the center. The tube is connected to a vacuum line equipped with a cold trap.

-

Reactant Loading: A stoichiometric amount of high-purity iron powder is placed in the center of the quartz tube. The tube is then evacuated and gently heated with a heat gun to remove any adsorbed moisture.

-

Introduction of Bromine: A calculated amount of anhydrous bromine is carefully introduced into one end of the reaction tube, which is then cooled with a dry ice/acetone bath to solidify the bromine. The tube is then evacuated and sealed.

-

Reaction: The end of the tube containing the iron powder is placed in a tube furnace and heated to approximately 200°C. The end with the solidified bromine is allowed to slowly warm to room temperature, allowing bromine vapor to travel over the heated iron. The reaction is exothermic and should proceed smoothly.

-

Completion and Cooling: Once all the bromine has reacted, the furnace is turned off, and the apparatus is allowed to cool to room temperature under vacuum.

Purification by Sublimation

The crude this compound is purified by vacuum sublimation to yield a high-purity crystalline product.

Experimental Workflow: Purification of this compound

Caption: Workflow for the purification of this compound by sublimation.

Procedure:

-

Apparatus Setup: The crude this compound is transferred to a sublimation apparatus under an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis.

-

Sublimation: The sublimation apparatus is evacuated, and the crude product is heated to a temperature range of 120-200°C.

-

Collection: The purified this compound sublimes and is collected as dark, shiny crystalline plates on the cold finger of the apparatus.

-

Isolation: After the sublimation is complete, the apparatus is cooled, and the purified this compound is collected under an inert atmosphere.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| **Stoichiometric Ratio (Fe:Br₂) ** | 2 : 3 |

| Reaction Temperature | ~200 °C |

| Sublimation Temperature | 120 - 200 °C |

| Theoretical Yield | Dependent on starting material quantities |

| Expected Yield | High (typically >90% based on the limiting reagent) |

Safety and Handling

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

-

Bromine: Bromine is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon skin contact and is fatal if inhaled. All manipulations involving liquid bromine must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat, is mandatory. An emergency eyewash and safety shower must be readily accessible. A solution of sodium thiosulfate (B1220275) should be kept on hand to neutralize any bromine spills.

-

Vacuum Operations: Working with evacuated glassware poses an implosion risk. Ensure all glassware is free of cracks and stars. A blast shield should be used during the reaction and sublimation steps.

-

Product Handling: Anhydrous this compound is hygroscopic and corrosive. It should be handled and stored under an inert, dry atmosphere to prevent decomposition and hydrolysis.

This guide provides a detailed framework for the synthesis of anhydrous this compound. Researchers should always consult relevant safety data sheets and institutional safety protocols before commencing any experimental work.

References

- 1. Page loading... [guidechem.com]

- 2. api.pageplace.de [api.pageplace.de]

- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 5. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 6. Handbook of Preparative Inorganic Chemistry V2 - 2nd Edition | Elsevier Shop [shop.elsevier.com]

Ferric Bromide: A Comprehensive Technical Guide to its Crystal Structure and Space Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structure and space group of ferric bromide (FeBr₃). The information presented herein is compiled from crystallographic databases and peer-reviewed scientific literature, offering a foundational resource for professionals in materials science, chemistry, and pharmacology.

Crystal Structure and Space Group

This compound crystallizes in the trigonal crystal system, adopting a layered structure analogous to that of bismuth triiodide (BiI₃).[1][2] The internationally recognized designation for its space group is R-3 , with the Hermann-Mauguin symbol, which corresponds to space group number 148 .[1][3][4]

The structure is characterized by two-dimensional sheets composed of edge-sharing FeBr₆ octahedra, which are oriented along the (0, 0, 1) direction.[1][3] In this arrangement, each iron(III) ion is octahedrally coordinated to six bromide ions.[1][3] This layered polymeric structure is a key feature of its solid-state chemistry.

Crystallographic Data

The crystallographic parameters of this compound have been determined through single-crystal X-ray diffraction studies. The quantitative data is summarized in the table below, presenting values for both the primitive and conventional unit cells.

| Crystallographic Parameter | Primitive Cell [1] | Conventional Cell (Hexagonal Setting) [2][3] |

| Crystal System | Trigonal | Trigonal |

| Space Group | R-3 | R-3 |

| Lattice Parameters | a = 7.383 Å | a = 6.48 Å, c = 18.95 Å |

| b = 7.383 Å | b = 6.48 Å | |

| c = 7.383 Å | c = 18.95 Å | |

| Interaxial Angles | α = 50.646° | α = 90.00° |

| β = 50.646° | β = 90.00° | |

| γ = 50.646° | γ = 120.00° | |

| Unit Cell Volume | 689.54 ų[3] | |

| Formula Units per Cell (Z) | 6[2] | |

| Density (calculated) | 4.27 g/cm³[3] |

Note: Another study reports refined lattice parameters for the hexagonal setting as a = 6.937(1) Å and c = 18.375(4) Å.[2]

Atomic Positions (Conventional Cell): [3]

| Atom | Wyckoff Position | x | y | z |

| Fe | 6c | 1/3 | 2/3 | 0.000366 |

| Br | 18f | 0.643093 | 0.000609 | 0.077117 |

Experimental Protocols

Synthesis of this compound Crystals

Single crystals of this compound suitable for X-ray diffraction analysis have been synthesized via Chemical Vapor Transport (CVT) .[2] This method is crucial for obtaining high-quality crystals.

Methodology:

-

Reactants: High-purity iron and an excess of bromine are used as starting materials.

-

Apparatus: A sealed quartz ampoule is typically used as the reaction vessel.

-

Procedure: The iron is placed at one end of the ampoule, which is then evacuated and backfilled with a controlled pressure of bromine gas. The ampoule is placed in a two-zone tube furnace, creating a temperature gradient.

-

Transport: Gaseous this compound is formed at the hotter end and diffuses to the cooler end, where it deposits and grows as single crystals. The equilibrium between FeBr₂(s), FeBr₃(s), and Br₂(g) is carefully controlled by the temperature and bromine pressure.[2]

Crystal Structure Determination

The crystal structure of this compound was determined and refined using single-crystal X-ray diffraction (XRD) .

Methodology:

-

Crystal Selection: A suitable single crystal of FeBr₃ is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected using a detector. The crystal is rotated to collect a complete dataset of diffraction intensities.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to achieve the best fit between the observed and calculated diffraction patterns.

Structural Visualization

The following diagram illustrates the hierarchical relationship of the crystal structure of this compound.

Caption: Hierarchical relationship of the this compound crystal structure.

References

physical and chemical properties of ferric bromide

An In-depth Technical Guide on the Core Physical and Chemical Properties of Ferric Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential (FeBr₃). The information is curated for professionals in research, science, and drug development who utilize or are considering this compound in their work. This document includes key quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this important chemical compound.

Physical Properties

This compound is a dark red to brown solid compound.[1] It is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Due to its sensitivity to moisture and light, it should be stored in a cool, well-closed container, protected from light.[3]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound.

| Property | Value | References |

| Molecular Formula | FeBr₃ | [1][2][4] |

| Molecular Weight | 295.56 g/mol | [1][4] |

| Appearance | Dark red to brown, crystalline solid/powder | [1][2] |

| Density | 4.50 g/cm³ | [5] |

| Melting Point | Decomposes at approximately 200 °C | [1][5][6] |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | ||

| Water | Highly soluble, forms a yellowish solution | [1][2] |

| Ethanol | Soluble | [1] |

| Ethyl Ether | Soluble | [1] |

| Acetic Acid | Soluble | |

| Liquid Ammonia | Slightly soluble |

Note on Melting Point: There are conflicting reports in the literature regarding the melting point of this compound. While most sources indicate decomposition at around 200 °C, one source suggests a melting point of 297 °C with decomposition at 139 °C.[7] However, the decomposition at approximately 200 °C is more widely cited.

Chemical Properties

This compound is primarily known for its strong Lewis acid character, which makes it a valuable catalyst in various organic reactions.[1][2] The iron atom in the +3 oxidation state creates an electron-deficient center, enabling it to accept electron pairs.[5]

Stability and Decomposition

This compound is unstable when heated and will decompose to ferrous bromide (FeBr₂) and bromine gas (Br₂) at temperatures above 200 °C.[5] The decomposition reaction is as follows:

2FeBr₃(s) → 2FeBr₂(s) + Br₂(g)

The compound is also sensitive to light and moisture, and its aqueous solutions can decompose upon boiling.[3]

Lewis Acidity and Catalytic Activity

The most significant chemical property of this compound is its Lewis acidity. This allows it to be used as a catalyst in a variety of organic transformations, most notably in the electrophilic aromatic substitution reactions, such as the bromination of aromatic compounds.[5] It functions by activating the electrophile, making it more reactive towards the aromatic ring.

Experimental Protocols

Synthesis of Anhydrous this compound

This protocol describes the synthesis of anhydrous this compound from iron powder and liquid bromine. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Iron powder, reduced (fine grade)

-

Liquid bromine, anhydrous

-

Polytetrafluoroethylene (PTFE) reactor with a magnetic stir bar

-

Heating mantle with temperature control

-

Schlenk line or vacuum manifold for inert atmosphere operations

Procedure:

-

Reactor Preparation: Dry the PTFE reactor and all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

-

Reactant Addition: In the inert atmosphere of a glovebox or under a positive pressure of inert gas, add 1.12 g (0.02 mol) of reduced iron powder to the PTFE reactor.

-

Carefully add 4.8 g (0.03 mol) of anhydrous liquid bromine to the reactor.

-

Reaction: Seal the reactor and place it on a magnetic stirrer within a heating mantle.

-

Set the stirring to a moderate speed and slowly heat the reactor to 150-200 °C.

-

Maintain the reaction at this temperature for 2-3 hours, or until the reddish-brown color of bromine vapor is no longer visible.

-

Product Isolation: Allow the reactor to cool to room temperature.

-

Under vacuum, the this compound can be sublimed and collected as black, shiny plates on a cold finger or in a cooler part of the reaction apparatus for purification.[8]

-

Store the anhydrous this compound in a tightly sealed container under an inert atmosphere.

Bromination of Benzene (B151609) using this compound as a Catalyst

This protocol outlines the use of this compound as a catalyst for the electrophilic bromination of benzene. This reaction should be performed in a fume hood.

Materials:

-

Benzene, anhydrous

-

Bromine, anhydrous

-

This compound, anhydrous

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Sodium thiosulfate (B1220275) solution (10%)

-

Dichloromethane or diethyl ether for extraction

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

-

Rotary evaporator

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Equip the top of the condenser with a drying tube containing calcium chloride or a gas outlet leading to a trap to neutralize the evolving HBr gas (e.g., a beaker with sodium hydroxide (B78521) solution).

-

Reactant Charging: To the round-bottom flask, add 10 mL of anhydrous benzene and 0.5 g of anhydrous this compound.

-

In the dropping funnel, place a solution of 5.0 g (1.6 mL) of anhydrous bromine in 5 mL of anhydrous benzene.

-

Reaction: Cool the reaction flask in an ice bath.

-

Slowly add the bromine solution from the dropping funnel to the stirred benzene solution over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, or until the reddish-brown color of bromine disappears.

-

Work-up: Quench the reaction by carefully adding 20 mL of cold water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer with 20 mL of 10% sodium thiosulfate solution to remove any unreacted bromine, followed by 20 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Product Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude bromobenzene. The product can be further purified by distillation.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound from Iron and Bromine.

Catalytic Cycle of Aromatic Bromination

Caption: Catalytic cycle for the bromination of benzene using FeBr₃.

References

- 1. grokipedia.com [grokipedia.com]

- 2. CAS 10031-26-2: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | Br3Fe | CID 82310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Iron(III) bromide - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. iron(III) bromide [chemister.ru]

- 8. researchgate.net [researchgate.net]

Ferric Bromide (FeBr₃): A Technical Overview of its Molecular Properties and Synthesis

Abstract: This technical guide provides a detailed examination of ferric bromide (FeBr₃), an inorganic compound widely utilized as a Lewis acid catalyst in organic synthesis. The document outlines its fundamental chemical properties, including molecular formula and molar mass, and presents a standard laboratory protocol for its synthesis. Quantitative data are summarized for clarity, and a logical diagram illustrates its elemental composition, offering a comprehensive resource for researchers, chemists, and professionals in drug development.

Chemical Identity and Nomenclature

This compound, systematically named iron(III) bromide, is the inorganic compound represented by the chemical formula FeBr₃.[1] It is a red-brown, odorless solid compound that is frequently employed as a Lewis acid catalyst, particularly in the halogenation of aromatic compounds.[1] The compound dissolves in water to yield acidic solutions.[1]

Physicochemical and Quantitative Data

The core physicochemical properties of this compound are summarized below. The molar mass is a critical parameter in stoichiometric calculations for chemical reactions, and its density and decomposition temperature are vital for handling and storage considerations.

| Property | Value | Reference |

| Molecular Formula | FeBr₃ | [2][3][4][5] |

| Molar Mass | 295.56 g/mol | [1][2][3][6] |

| Appearance | Brown / Red-brown solid | [1][3] |

| Density | 4.50 g/cm³ | [1][5] |

| Decomposition Temperature | > 200 °C | [1] |

| CAS Number | 10031-26-2 | [2][4] |

Experimental Protocol: Synthesis of this compound

This section details the laboratory-scale synthesis of this compound from the direct reaction of metallic iron with liquid bromine.[1] This method is effective for producing anhydrous this compound.

Objective: To synthesize anhydrous iron(III) bromide via direct combination of the elements.

Reaction: 2 Fe(s) + 3 Br₂(l) → 2 FeBr₃(s)

Materials and Equipment:

-

Fine iron powder (high purity)

-

Liquid bromine (anhydrous)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Condenser with a drying tube (filled with CaCl₂)

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon gas)

-

Schlenk line for handling air-sensitive materials

-

Appropriate glassware and personal protective equipment (PPE)

Procedure:

-

System Setup: Assemble the three-neck flask with the dropping funnel and condenser. Ensure the entire apparatus is oven-dried and assembled under an inert atmosphere to prevent moisture contamination, as FeBr₃ is hygroscopic.

-

Reactant Preparation: Place a pre-weighed amount of fine iron powder into the reaction flask. Carefully load the stoichiometric amount of liquid bromine into the dropping funnel.

-

Initiation of Reaction: Gently heat the flask containing the iron powder.

-

Addition of Bromine: Add the liquid bromine dropwise from the dropping funnel to the heated iron powder. The reaction is exothermic and should be controlled by the rate of bromine addition and external cooling if necessary.

-

Reaction Completion: After the addition is complete, continue heating the mixture gently to ensure the reaction goes to completion. The crude product will appear as a red-brown solid.

-

Purification (Sublimation): The synthesized this compound can be purified via sublimation under a vacuum. Heat the crude product, and the purified FeBr₃ will deposit on a cooled surface.

-

Product Handling and Storage: Once cooled, the purified this compound should be handled and stored under an inert, dry atmosphere to prevent hydrolysis.

Visualization of Molecular Composition

The following diagram illustrates the logical relationship and elemental composition of a single molecule of this compound.

Caption: Elemental composition of one molecule of this compound.

References

Iron(III) Bromide: A Comprehensive Technical Guide for Researchers

An in-depth examination of the properties, synthesis, and applications of Iron(III) Bromide (Ferric Bromide) in scientific research and development.

This technical guide provides a detailed overview of iron(III) bromide, a significant compound for professionals in research, science, and drug development. This document outlines its chemical properties, synonyms, and regulatory identifiers, with a focus on its applications as a Lewis acid catalyst.

Core Chemical and Physical Properties

Iron(III) bromide, also known as this compound, is an odorless, red-brown or dark brown solid compound.[1] It is a versatile reagent in organic synthesis, primarily utilized for the halogenation of aromatic compounds.[1] The compound dissolves in water, yielding acidic solutions.[1]

| Property | Value | Source |

| CAS Number | 10031-26-2 | [2][3] |

| Molecular Formula | FeBr₃ | [2][3] |

| Molecular Weight | 295.56 g/mol | [2] |

| Appearance | Brown-red crystalline powder or dark brown solid | [3] |

| Density | 4.50 g/cm³ | [1][3] |

| Melting Point | 200 °C (decomposes) | [1][4] |

| Solubility | Soluble in water, ethanol, and ether | [3][4] |

| EINECS Number | 233-089-1 | [3] |

Synonyms and Identifiers

For clarity in research and documentation, iron(III) bromide is known by several synonyms:

Synthesis Protocol

Iron(III) bromide can be synthesized through the direct reaction of iron metal with bromine. This straightforward and common laboratory procedure is outlined below.

Experimental Protocol: Synthesis of Iron(III) Bromide

Objective: To synthesize iron(III) bromide from iron and bromine.

Materials:

-

Iron filings or powder

-

Liquid bromine

-

A suitable reaction vessel (e.g., a three-necked flask)

-

Inert atmosphere (e.g., nitrogen or argon gas)

-

Heating mantle

-

Condenser

Procedure:

-

Ensure the reaction apparatus is clean, dry, and set up for reaction under an inert atmosphere to prevent the ingress of moisture.

-

Place a measured quantity of iron metal into the reaction vessel.

-

Slowly add liquid bromine to the reaction vessel containing the iron. The reaction is exothermic, so the addition should be controlled to manage the reaction rate.

-

The reaction mixture is then gently heated to initiate and sustain the reaction.

-

The reaction proceeds according to the following equation: 2 Fe + 3 Br₂ → 2 FeBr₃.[1]

-

Once the reaction is complete, the product, iron(III) bromide, can be purified through sublimation.

Safety Precautions: Bromine is a highly corrosive and toxic substance. This experiment must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

Applications in Organic Synthesis

The primary application of iron(III) bromide in a research context is as a Lewis acid catalyst. It is particularly effective in the bromination of aromatic compounds. For many of these applications, the catalyst is generated in situ.[1]

References

Spectroscopic Analysis of Ferric Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of ferric bromide (FeBr₃). It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the principles, experimental protocols, and data interpretation associated with the spectroscopic characterization of this important inorganic compound. This compound, a dark brown to reddish-black crystalline solid, is widely utilized as a Lewis acid catalyst in various organic reactions, making its thorough characterization essential for process optimization and quality control.[1]

Physicochemical Properties of this compound

This compound is an inorganic compound with the chemical formula FeBr₃.[1] It has a molecular weight of 295.56 g/mol .[1][2] The compound is hygroscopic and highly soluble in water, ethanol, and ether.[1] Anhydrous this compound possesses a polymeric structure with six-coordinate, octahedral iron(III) centers and crystallizes in the rhombohedral BiI₃ type structure.[3][4] It acts as a strong Lewis acid due to the electron-deficient nature of the Fe(III) center.[1]

| Property | Value | Reference |

| Chemical Formula | FeBr₃ | [1][2][4] |

| Molecular Weight | 295.56 g/mol | [1][2] |

| Appearance | Dark brown to reddish-black powder/crystalline solid | [1] |

| Density | 4.50 g/cm³ | |

| Melting Point | ~200 °C (decomposes) | [4] |

| Crystal Structure | Rhombohedral (BiI₃ type) | [3] |

| Solubility | Soluble in water, ethanol, ether | [1] |

Spectroscopic Characterization

The following sections detail the application of various spectroscopic techniques for the analysis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. For solid this compound, the FTIR spectrum is typically acquired using a KBr pellet or the Attenuated Total Reflectance (ATR) technique. Due to the hygroscopic nature of FeBr₃, sample preparation must be performed in a dry atmosphere to prevent the formation of hydrated species, which would show broad O-H stretching bands.

Quantitative Data:

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: In a glove box or dry bag, finely grind approximately 1-2 mg of anhydrous this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the resulting fine powder to a pellet die. Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Collection: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum Collection: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

References

In-Depth Technical Guide to the Thermal Decomposition of Ferric Bromide to Ferrous Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ferric bromide (FeBr₃) into ferrous bromide (FeBr₂). The following sections detail the thermodynamics, kinetics, and experimental protocols relevant to this reaction, presented in a manner suitable for researchers and professionals in the chemical and pharmaceutical sciences.

Reaction Overview

The thermal decomposition of solid this compound yields solid ferrous bromide and bromine gas. The balanced chemical equation for this reaction is:

2FeBr₃(s) → 2FeBr₂(s) + Br₂(g)

This decomposition is an endothermic process that typically occurs at elevated temperatures.

Thermodynamic Data

The thermodynamics of the thermal dissociation of this compound have been studied, providing insight into the spontaneity and energy changes of the reaction. A key study in this area determined the equilibrium characteristics for the reaction, which can be simplified to:

FeBr₃(s) ⇌ FeBr₂(s) + ½Br₂(g)

The thermodynamic parameters for this reaction have been determined and are summarized in the table below.

| Thermodynamic Parameter | Value | Units | Conditions |

| ΔH° | 8.0 | kcal/mol | Extrapolated to 25 °C |

| ΔF° (ΔG°) | 2.2 | kcal/mol | Extrapolated to 25 °C |

| ΔS° | 19.5 | cal/mol·deg | Extrapolated to 25 °C |

Data from "An Equilibrium Study of the Thermal Dissociation of this compound" by N. W. Gregory and Betty A. Thackrey.[1][2][3][4]

The equilibrium partial pressure of bromine gas (PBr₂) as a function of temperature (T in Kelvin) is given by the equation:

log PBr₂ (mmHg) = - (1739.3 / T) + 5.663 [1][2][3][4]

Reaction Kinetics

While detailed kinetic studies specifically focused on the thermal decomposition of this compound to ferrous bromide are not extensively available in the public domain, the kinetics of solid-state decompositions are typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods allow for the determination of key kinetic parameters such as activation energy (Ea), the pre-exponential factor (A), and the reaction order.

For a solid-state decomposition, the rate of reaction can be described by the Arrhenius equation:

k = A * e(-Ea/RT)

Where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the universal gas constant

-

T is the absolute temperature in Kelvin

The reaction order for solid-state decompositions can be complex and is often determined experimentally.

Experimental Protocols

A comprehensive understanding of the thermal decomposition of this compound can be achieved through a combination of analytical techniques. Below are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss of this compound as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer

-

High-purity inert gas (e.g., Nitrogen, Argon)

-

Sample pans (e.g., alumina, platinum)

-

Microbalance

Procedure:

-

Place a precisely weighed sample of anhydrous this compound (typically 5-10 mg) into the TGA sample pan.

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of mass loss corresponds to the initiation of the decomposition reaction. The total mass loss can be used to confirm the stoichiometry of the reaction.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine the enthalpy of reaction.

Apparatus:

-

Differential Scanning Calorimeter

-

High-purity inert gas (e.g., Nitrogen, Argon)

-

Sample pans and lids (e.g., aluminum, copper, gold-plated stainless steel)

-

Crimper for sealing pans

Procedure:

-

Weigh a small sample of anhydrous this compound (typically 2-5 mg) into a DSC pan.

-

Hermetically seal the pan to contain any evolved bromine gas.

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas at a constant flow rate.

-

Heat the sample and reference pans from a sub-ambient temperature to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the differential heat flow between the sample and the reference.

-

The endothermic peak in the DSC thermogram corresponds to the decomposition reaction. The area under the peak can be integrated to determine the enthalpy of decomposition.

Visualizations

The following diagrams illustrate the reaction pathway and a general experimental workflow for studying the thermal decomposition of this compound.

Caption: Reaction pathway of FeBr₃ decomposition.

Caption: Workflow for FeBr₃ thermal analysis.

Conclusion

References

Solubility Profile of Ferric Bromide: A Technical Guide for Researchers

Anhydrous ferric bromide (FeBr₃) , a versatile Lewis acid catalyst, sees frequent use in various chemical syntheses, particularly in the bromination of aromatic compounds. A thorough understanding of its solubility in different solvent systems is paramount for optimizing reaction conditions, developing purification strategies, and designing novel synthetic routes. This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic media, details common experimental protocols for solubility determination, and presents a generalized workflow for such measurements.

Aqueous Solubility

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) | Reference |

| 20 | ~54 | [3] |

| 25 | 455 | [1] |

As with most ionic salts, the solubility of this compound in water is expected to increase with rising temperature.[4]

Organic Solvent Solubility

The solubility of this compound in organic solvents is crucial for its application in non-aqueous reaction media. Generally, it is soluble in polar, electron-donating solvents.[2]

Table 2: Qualitative and Quantitative Solubility of this compound in Organic Solvents

| Solvent | Formula | Solubility | Reference |

| Methanol | CH₃OH | Soluble | [5] |

| Ethanol | C₂H₅OH | Soluble | [1][6] |

| Diethyl Ether | (C₂H₅)₂O | Soluble | [1][6] |

| Acetone | (CH₃)₂CO | No quantitative data available. Generally considered to have low solubility.[7] | |

| Acetic Acid | CH₃COOH | Soluble | [5] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | [5] |

| Acetonitrile | CH₃CN | Soluble | [5] |

| Benzene | C₆H₆ | Soluble | [5] |

| Toluene | C₆H₅CH₃ | Soluble | [5] |

| Liquid Bromine | Br₂ | 0.325 g/100 g (at 25°C) | [1] |

It is important to note that anhydrous this compound is hygroscopic and will readily absorb atmospheric moisture, which can significantly affect its solubility in organic solvents.[6] Therefore, the use of anhydrous solvents and inert atmosphere techniques is recommended for accurate and reproducible solubility determinations and reactions.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of an inorganic salt like this compound. The choice of method depends on factors such as the solvent, the temperature range of interest, and the required accuracy.

Gravimetric Method

This is a classical and straightforward method for determining solubility.

-

Equilibration: A supersaturated solution of this compound in the chosen solvent is prepared at a specific temperature. This is typically achieved by adding an excess of the salt to the solvent and agitating the mixture in a thermostatically controlled bath for an extended period to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution. This can be done by filtration or centrifugation at the equilibrium temperature.

-

Analysis: A known mass or volume of the clear, saturated solution is taken. The solvent is then evaporated, and the mass of the remaining this compound is determined.

-

Calculation: The solubility is calculated as the mass of the dissolved salt per a given mass or volume of the solvent.

Spectroscopic Method

For colored compounds like this compound, UV-Vis spectroscopy can be a rapid and convenient method for determining solubility.

-

Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared, and their absorbance at a specific wavelength (λ_max) is measured to create a calibration curve (Absorbance vs. Concentration).

-

Equilibration and Sampling: A saturated solution is prepared as described in the gravimetric method. A sample of the clear supernatant is carefully withdrawn.

-

Dilution and Measurement: The sample is diluted with a known volume of the pure solvent to bring its concentration within the range of the calibration curve. The absorbance of the diluted solution is then measured.

-

Calculation: The concentration of the diluted solution is determined from the calibration curve. The original concentration of the saturated solution, and thus the solubility, can then be calculated by taking the dilution factor into account.

Headspace Gas Chromatography (HSGC)

This is a more advanced technique that can be particularly useful for determining the solubility of salts in volatile solvents or at elevated temperatures.[8][9]

-

Principle: A small amount of a volatile, inert compound (a tracer) is added to the solvent. As the salt is dissolved, it alters the vapor-liquid equilibrium of the tracer.

-

Measurement: The concentration of the tracer in the headspace (the gas phase above the solution) is measured by gas chromatography as the concentration of the salt in the solution is increased.

-

Breakpoint Analysis: A plot of the headspace tracer concentration versus the salt concentration will show a distinct change in slope (a "breakpoint") at the point of saturation.

-

Determination: The salt concentration at this breakpoint corresponds to its solubility in the solvent under the given conditions.

Below is a generalized workflow for determining the solubility of a compound.

Figure 1. Generalized workflow for the experimental determination of solubility.

Conclusion

This compound exhibits high solubility in water and good solubility in a range of polar organic solvents, making it a versatile reagent for both aqueous and non-aqueous applications. For precise quantitative work, especially in organic media, careful control of experimental conditions, particularly the exclusion of moisture, is essential. The experimental protocols outlined in this guide provide a foundation for researchers to accurately determine the solubility of this compound in specific solvent systems relevant to their work. Further research to establish a comprehensive temperature-dependent solubility profile in a wider array of solvents would be a valuable contribution to the chemical literature.

References

- 1. iron(III) bromide [chemister.ru]

- 2. chembk.com [chembk.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. IRON (III) BROMIDE | 10031-26-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

hygroscopic nature of anhydrous ferric bromide

An In-depth Technical Guide on the Hygroscopic Nature of Anhydrous Ferric Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous this compound (FeBr₃). The document details the physicochemical characteristics, the interaction with atmospheric moisture, and standardized experimental protocols for quantifying its hygroscopicity. This guide is intended to be a valuable resource for professionals in research and development who handle, store, or utilize anhydrous this compound in moisture-sensitive applications.

Introduction

Anhydrous this compound (FeBr₃) is a dark, crystalline solid widely employed as a Lewis acid catalyst in organic synthesis, particularly for the bromination of aromatic compounds.[1][2][3] Its efficacy in these applications is highly dependent on its anhydrous state. However, this compound is markedly hygroscopic, readily absorbing moisture from the atmosphere.[4][5][6] This interaction with water can significantly alter its physical and chemical properties, potentially compromising its catalytic activity and leading to the formation of acidic solutions.[3][7][8] Understanding and quantifying the is therefore critical for ensuring its proper storage, handling, and application in research and pharmaceutical development.

Physicochemical Properties

Anhydrous this compound is a dark reddish-brown to black crystalline solid.[1][7][9] Upon exposure to atmospheric moisture, it readily absorbs water to form hydrates, most notably the dark green hexahydrate (FeBr₃·6H₂O).[7][8][9] The key properties of both the anhydrous and hydrated forms are summarized below for comparison.

Data Presentation: Properties of this compound

| Property | Anhydrous this compound (FeBr₃) | This compound Hexahydrate (FeBr₃·6H₂O) |

| Molecular Formula | FeBr₃[4][7] | FeBr₃·6H₂O[7] |

| Molar Mass | 295.56 g/mol [2][4][7] | 403.65 g/mol |

| Appearance | Dark brown, reddish-black, or brownish-yellow crystalline solid/powder.[1][4][7][10] | Dark green crystals.[7][8][9] |

| Density | 4.50 g/cm³[1][4][7] | Not available |

| Melting Point | ~200 °C (decomposes).[3][4][7] | 27 °C (dissolves in its water of crystallization).[9] |

| Solubility | Soluble in water, ethanol, ether, and acetic acid.[4][5][7][9] | Soluble in water.[9] |

| Hygroscopicity | Very hygroscopic.[5][6][9][11] | Not applicable |

| Aqueous Solution | Forms an acidic solution.[3][7][12] | Forms an acidic solution. |

The Core of Hygroscopicity: Interaction with Water

The is its tendency to attract and hold water molecules from the surrounding environment. This process occurs primarily through absorption.[13][14] When exposed to air, FeBr₃ will adsorb water vapor onto its surface, which then gets absorbed into its crystal structure, leading to the formation of hydrates.[7][9]

This process is a chemical transformation where water molecules act as ligands, coordinating with the iron(III) center. The dissolution in water is an exothermic process that results in the dissociation of the salt into the ferric ion (Fe³⁺) and bromide ions (Br⁻).[15]

FeBr₃ (s) + 6H₂O (l) → [Fe(H₂O)₆]³⁺ (aq) + 3Br⁻ (aq)

The resulting hexaaquairon(III) complex is a strong acid, which readily hydrolyzes to produce a highly acidic solution.[12]

[Fe(H₂O)₆]³⁺ (aq) + H₂O (l) ⇌ [Fe(H₂O)₅(OH)]²⁺ (aq) + H₃O⁺ (aq)

Visualization: Hydration and Hydrolysis Pathway

The following diagram illustrates the process by which anhydrous this compound becomes hydrated and subsequently forms an acidic aqueous solution.

Caption: Logical flow from anhydrous FeBr₃ to an acidic solution.

Experimental Protocols

To quantitatively assess the , standardized experimental procedures are necessary. The following protocols describe two common methods: a gravimetric method for classification and Dynamic Vapor Sorption (DVS) for detailed characterization.

Protocol 1: Gravimetric Hygroscopicity Classification

This method classifies a substance's hygroscopicity based on its weight gain after exposure to a defined high-humidity environment for a set duration.

Objective: To classify anhydrous this compound according to the European Pharmacopoeia (EP) hygroscopicity scale.

Materials:

-

Anhydrous this compound sample

-

Analytical balance (readable to 0.01 mg)

-

Weighing bottle (low-profile, glass)

-

Desiccator containing a saturated solution of ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄), which maintains an RH of approximately 80% at 25°C.

-

Controlled temperature chamber or room (25 ± 1°C).

-

Spatula and handling tools for corrosive solids.

-

Personal Protective Equipment (PPE): gloves, safety goggles, lab coat.

Methodology:

-

Preparation: Place the desiccator with the saturated ammonium sulfate solution in the temperature-controlled chamber and allow it to equilibrate for at least 24 hours.

-

Initial Weighing: Accurately weigh a clean, dry weighing bottle (W₁). Add approximately 10-15 mg of anhydrous this compound to the bottle and record the initial weight of the bottle plus the sample (W₂). The initial weight of the sample is (W₂ - W₁).

-

Exposure: Place the weighing bottle containing the sample, with its lid removed and placed alongside it, into the equilibrated desiccator.

-

Incubation: Seal the desiccator and store it in the temperature-controlled chamber for 24 hours.

-

Final Weighing: After 24 hours, remove the weighing bottle from the desiccator, immediately replace the lid, and re-weigh it accurately (W₃).

-

Calculation: Calculate the percentage weight gain using the formula: % Weight Gain = [(W₃ - W₂) / (W₂ - W₁)] * 100

-

Classification: Classify the sample based on the calculated weight gain according to the EP classification system:

-

Slightly hygroscopic: Weight gain is ≥ 0.2% and < 2.0%.

-

Hygroscopic: Weight gain is ≥ 2.0% and < 15.0%.

-

Very hygroscopic: Weight gain is ≥ 15.0%.

-

Deliquescent: Sufficient water is absorbed to form a liquid.

-

Protocol 2: Dynamic Vapor Sorption (DVS) Analysis

DVS provides detailed information on water sorption and desorption kinetics and isotherms, offering a comprehensive profile of a material's interaction with moisture.[][18]

Objective: To determine the moisture sorption-desorption isotherm for anhydrous this compound.

Apparatus:

-

Dynamic Vapor Sorption (DVS) analyzer.

-

Microbalance integrated within the DVS system.

-

Nitrogen gas supply (for dry gas flow).

-

Water reservoir (for humidified gas flow).

Methodology:

-

Sample Preparation: Place 5-10 mg of anhydrous this compound onto the DVS sample pan.

-

Initial Drying: Start the DVS program. The first step is typically to dry the sample by exposing it to a 0% RH stream of nitrogen gas at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% per minute). This stable mass is recorded as the initial dry mass.

-

Sorption Phase: Program the instrument to increase the relative humidity in discrete steps (e.g., 10% increments from 0% to 90% RH). At each step, the system holds the RH constant until mass equilibrium is reached. The mass change is continuously recorded.

-

Desorption Phase: After reaching the maximum RH (90%), program the instrument to decrease the humidity in the same discrete steps back down to 0% RH, again waiting for mass equilibrium at each step.

-

Data Analysis: The DVS software plots the percentage change in mass against the relative humidity. This generates a moisture sorption-desorption isotherm graph. The hysteresis between the sorption and desorption curves can provide insights into the nature of the water interaction and potential structural changes in the material.

Visualization: Experimental Workflow for Gravimetric Method

The diagram below outlines the workflow for the gravimetric determination of hygroscopicity.

Caption: Workflow for the gravimetric hygroscopicity test.

Handling and Storage

Given its pronounced hygroscopic and corrosive nature, strict handling and storage procedures are mandatory for anhydrous this compound.[5][10]

-

Storage: The compound must be stored in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon).[5][7][11] The storage area should be cool, dry, and well-ventilated, away from light.[5][11]

-

Handling: All manipulations should be performed in a controlled environment, such as a fume hood or a glovebox, to minimize exposure to atmospheric moisture and to protect the operator from the irritant dust.[5][6] Use appropriate PPE, including chemical-resistant gloves and safety goggles.[6]

Conclusion

Anhydrous this compound is a highly hygroscopic material that readily reacts with atmospheric water. This interaction leads to the formation of hydrates and, in the presence of sufficient moisture, deliquesces into a corrosive, acidic solution. This behavior can significantly impact its utility as a catalyst and requires stringent control over storage and handling conditions. The experimental protocols outlined in this guide provide standardized methods for researchers and drug development professionals to quantify and classify its hygroscopic properties, ensuring the material's integrity and performance in sensitive applications.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | Br3Fe | CID 82310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Iron(III) bromide - Wikipedia [en.wikipedia.org]

- 4. IRON (III) BROMIDE | 10031-26-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. This compound [chembk.com]

- 8. Iron bromide(FeBr3) [chembk.com]

- 9. Page loading... [guidechem.com]

- 10. CAS 10031-26-2: this compound | CymitQuimica [cymitquimica.com]

- 11. Page loading... [wap.guidechem.com]

- 12. youtube.com [youtube.com]

- 13. pharmainfo.in [pharmainfo.in]

- 14. jocpr.com [jocpr.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 18. quora.com [quora.com]

Methodological & Application

Application Notes and Protocols: Ferric Bromide as a Catalyst in Friedel-Crafts Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric bromide (FeBr₃) serves as a potent and effective Lewis acid catalyst in Friedel-Crafts reactions, a cornerstone of C-C bond formation in organic synthesis.[1] These reactions, encompassing both alkylation and acylation, are fundamental for the derivatization of aromatic compounds, providing key intermediates for pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] The Lewis acidic nature of the iron(III) center in FeBr₃ allows it to activate alkyl halides, acyl halides, and anhydrides, thereby generating the electrophilic species necessary for the substitution on an aromatic ring.[4][5]

This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in Friedel-Crafts acylation and alkylation reactions.

Mechanism of Action

In Friedel-Crafts reactions, this compound functions by accepting a lone pair of electrons from the halogen of the alkyl or acyl halide. This coordination polarizes the carbon-halogen bond, facilitating the formation of a carbocation or a highly electrophilic acylium ion, respectively. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (an arenium ion). Subsequent deprotonation of the sigma complex restores the aromaticity of the ring and regenerates the catalyst, yielding the final alkylated or acylated product.[1]

Signaling Pathway Diagram: General Friedel-Crafts Acylation

Caption: General mechanism of FeBr₃-catalyzed Friedel-Crafts acylation.

Application 1: Friedel-Crafts Acylation of Aromatic Compounds

Friedel-Crafts acylation is a reliable method for the synthesis of aromatic ketones, which are valuable precursors in drug development and materials science. The reaction typically involves an aromatic compound, an acylating agent (such as an acyl chloride or anhydride), and a Lewis acid catalyst. Using this compound offers a viable alternative to the more commonly used aluminum chloride. A key advantage of acylation over alkylation is that the product, an aromatic ketone, is deactivated towards further substitution, thus preventing poly-acylation.[6]

Quantitative Data for Acylation of Anisole (B1667542)

The following table summarizes representative data for the acylation of anisole with various acylating agents, adapted from protocols using ferric chloride under catalytic conditions, which are expected to yield similar results with this compound.

| Entry | Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Anisole | Acetic Anhydride | 5 | Propylene (B89431) Carbonate | 80 | 2 | 92 |

| 2 | Anisole | Propionic Anhydride | 5 | Propylene Carbonate | 80 | 3 | 85 |

| 3 | Anisole | Benzoyl Chloride | 5 | Propylene Carbonate | 80 | 3 | 92 |

| 4 | Anisole | 4-Methoxybenzoyl Chloride | 5 | Propylene Carbonate | 80 | 4 | 88 |

Data adapted from studies on ferric chloride-catalyzed reactions, expected to be comparable for this compound.[7]

Experimental Protocol: Acylation of Anisole with Benzoyl Chloride

This protocol describes a catalytic approach for the synthesis of 4-methoxybenzophenone.

Materials:

-

Anisole

-

Benzoyl chloride

-

Anhydrous this compound (FeBr₃)

-

Propylene carbonate (PC)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a dry 25 mL round-bottom flask, add anisole (1.2 mmol, 1.2 equiv.), propylene carbonate (1.0 mL), and anhydrous this compound (0.05 mmol, 5 mol%).

-

Stir the mixture at room temperature for 5 minutes.

-

Add benzoyl chloride (1.0 mmol, 1.0 equiv.) to the flask.

-

Heat the reaction mixture to 80°C and stir for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with 10 mL of dichloromethane.

-

Transfer the mixture to a separatory funnel and wash with 10 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and wash with 10 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) mixture) to yield the pure 4-methoxybenzophenone.

Application 2: Friedel-Crafts Alkylation of Aromatic Compounds

Friedel-Crafts alkylation is a fundamental method for attaching alkyl chains to aromatic rings.[1] this compound can catalyze the reaction between an aromatic hydrocarbon and an alkyl halide. It is important to note several limitations of this reaction: the alkylated product is more reactive than the starting material, which can lead to polyalkylation. Additionally, the carbocation intermediate is prone to rearrangement to a more stable carbocation, which may result in a mixture of products.[8]

Quantitative Data for Alkylation of Benzene

The following table provides representative data for the alkylation of benzene.

| Entry | Aromatic Substrate | Alkylating Agent | Catalyst | Temp. (°C) | Product |

| 1 | Benzene | Methyl Chloride | FeBr₃ | 25 | Toluene (B28343) |

| 2 | Benzene | Ethyl Bromide | FeBr₃ | 25 | Ethylbenzene |

| 3 | Benzene | n-Propyl Bromide | FeBr₃ | 80 | Isopropylbenzene (Cumene) |

Note: The formation of isopropylbenzene from n-propyl bromide is a classic example of carbocation rearrangement.

Experimental Protocol: Alkylation of Toluene with Benzyl (B1604629) Bromide

This protocol provides a general method for the benzylation of toluene.

Materials:

-

Toluene

-

Benzyl bromide

-

Anhydrous this compound (FeBr₃)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stir bar and a drying tube

-

Ice bath

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous this compound (0.5 mmol, 5 mol%) and 10 mL of dry dichloromethane.

-

Cool the flask in an ice bath and add toluene (10 mmol, 1.0 equiv.).

-

Slowly add a solution of benzyl bromide (10.5 mmol, 1.05 equiv.) in 5 mL of dry dichloromethane to the stirred mixture over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by slowly adding 10 mL of 1 M HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation or column chromatography to yield a mixture of ortho- and para-benzyltoluene.

Experimental Workflow Diagram

Caption: A typical experimental workflow for Friedel-Crafts reactions.

References

- 1. byjus.com [byjus.com]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 4. mt.com [mt.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]

- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols for the Ferric bromide-Catalyzed Bromination of Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of ferric bromide (FeBr₃) as a catalyst in the electrophilic aromatic bromination of a variety of aromatic compounds. This reaction is a fundamental tool in organic synthesis, crucial for the preparation of aryl bromides, which are key intermediates in the production of pharmaceuticals, agrochemicals, and functional materials.

Introduction

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the functionalization of the stable benzene (B151609) ring. The bromination of aromatic compounds is a classic example of an EAS reaction. While bromine (Br₂) itself is not electrophilic enough to react with most aromatic rings, the addition of a Lewis acid catalyst, such as this compound, significantly enhances the electrophilicity of bromine, facilitating the reaction.[1][2][3] this compound is a highly effective and commonly used catalyst for this purpose. It can be added directly to the reaction mixture or generated in situ from the reaction of iron filings with bromine.[4]

The general mechanism involves the polarization of the Br-Br bond by FeBr₃, creating a more potent electrophile, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion.[2][5] Subsequent deprotonation of this intermediate restores the aromaticity of the ring, yielding the brominated product and regenerating the catalyst.[5]

Reaction Mechanism and Regioselectivity

The regiochemical outcome of the bromination of substituted benzenes is dictated by the electronic nature of the substituent already present on the ring.

-

Activating Groups: Electron-donating groups (EDGs) such as alkyl (-R), alkoxy (-OR), and hydroxyl (-OH) groups activate the aromatic ring towards electrophilic attack and direct the incoming bromine to the ortho and para positions.[4] This is due to the stabilization of the positive charge in the sigma complex through resonance or inductive effects.

-

Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro (-NO₂) and acyl (-COR) groups deactivate the ring and direct the incoming bromine to the meta position.[5][6] These groups destabilize the sigma complex when the electrophile adds to the ortho or para positions.

-

Halogens: Halogens are a unique case as they are deactivating due to their inductive effect but are ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance.

Quantitative Data on Product Distribution

The following tables summarize the typical product distribution and yields for the this compound-catalyzed bromination of various aromatic substrates.

| Aromatic Substrate | Substituent Type | Major Product(s) | Isomer Distribution (%) | Yield (%) | Reference(s) |

| Benzene | Unsubstituted | Bromobenzene | - | 60-75 | [7] |

| Toluene | Activating (Alkyl) | o-Bromotoluene, p-Bromotoluene | o-: 38, p-: 62 | ~95 | [8] |

| Ethylbenzene | Activating (Alkyl) | o-Bromoethylbenzene, p-Bromoethylbenzene | para is major due to sterics | - | [9][10][11] |

| Anisole (B1667542) | Activating (Alkoxy) | p-Bromoanisole | para is major | - | [12][13] |

| Chlorobenzene | Deactivating (Halo) | o-Bromochlorobenzene, p-Bromochlorobenzene | o-: 42, p-: 53 | - | [14] |

| Nitrobenzene (B124822) | Deactivating (Nitro) | m-Bromonitrobenzene | meta is major | 60-75 | [7][15] |

| Acetophenone | Deactivating (Acyl) | m-Bromoacetophenone | meta is major | - | [6] |

| Naphthalene | Polycyclic | 1-Bromonaphthalene, 2-Bromonaphthalene | 1-isomer is major | - | [16][17][18] |

Note: Yields and isomer ratios can vary depending on specific reaction conditions such as temperature, reaction time, and the purity of reagents.

Experimental Protocols

Safety Precautions: Bromine is a highly corrosive and toxic substance. This compound is also corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

General Procedure for the Bromination of an Aromatic Compound

This general procedure can be adapted for various aromatic substrates with appropriate adjustments to the reaction time and temperature.

Materials:

-

Aromatic compound (e.g., benzene, toluene)

-

Bromine (Br₂)

-

Anhydrous this compound (FeBr₃) or iron filings (Fe)

-

Anhydrous solvent (e.g., carbon tetrachloride, dichloromethane)

-

Sodium bisulfite solution (aqueous)

-

Sodium hydroxide (B78521) solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate (B86663) or calcium chloride

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Separatory funnel

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.

-

Charge the flask with the aromatic compound and the anhydrous solvent.

-

Add the this compound catalyst to the flask. If using iron filings, add them to the flask.

-

Slowly add bromine, dissolved in a small amount of the anhydrous solvent, to the reaction mixture via the dropping funnel with vigorous stirring. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

-

After the addition is complete, continue stirring the reaction mixture at the appropriate temperature for the specified time. The progress of the reaction can be monitored by the disappearance of the bromine color and the evolution of hydrogen bromide gas (which can be tested with moist pH paper).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, aqueous sodium hydroxide solution (to remove HBr), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by distillation or recrystallization to obtain the brominated aromatic compound.

Specific Protocol: Monobromination of Benzene

Materials:

-

Benzene (7.8 g, 0.1 mol)

-

Bromine (16.0 g, 0.1 mol)

-

Iron filings (0.5 g)

-

Carbon tetrachloride (50 mL)

Procedure:

-

Follow the general procedure outlined above.

-

Maintain the reaction temperature at 30-35 °C during the addition of bromine.

-

After the addition, stir the mixture for an additional 30 minutes.

-

Work up the reaction as described in the general procedure.

-

Purify the crude product by distillation to obtain bromobenzene. Expected yield: 60-75%.[7]

Specific Protocol: Bromination of Toluene

Materials:

-

Toluene (9.2 g, 0.1 mol)

-

Bromine (16.0 g, 0.1 mol)

-

Anhydrous this compound (1.0 g)

-

Dichloromethane (50 mL)

Procedure:

-

Follow the general procedure.

-

Maintain the reaction temperature at 0-5 °C during the bromine addition.

-

After addition, allow the reaction to warm to room temperature and stir for 1 hour.

-

Work up as described in the general procedure.

-

The product will be a mixture of o- and p-bromotoluene. The isomers can be separated by fractional distillation or chromatography. Expected isomer ratio: ~38% ortho and ~62% para.[8]

Specific Protocol: Bromination of Nitrobenzene

Materials:

-

Nitrobenzene (12.3 g, 0.1 mol)

-

Bromine (17.6 g, 0.11 mol)

-

Anhydrous this compound (2.0 g)

Procedure:

-

Follow the general procedure, using nitrobenzene as the solvent.

-

Heat the reaction mixture to 135-145 °C.[7]

-

Slowly add the bromine to the heated mixture.

-

After the addition is complete, maintain the temperature for an additional 2 hours.

-

After cooling, pour the reaction mixture into water and work up as described in the general procedure.

-

The major product will be m-bromonitrobenzene. Purify by recrystallization or distillation under reduced pressure. Expected yield: 60-75%.[7]

Visualizations

The following diagrams illustrate the key aspects of the this compound-catalyzed bromination of aromatic compounds.

Caption: Mechanism of this compound-Catalyzed Aromatic Bromination.

Caption: General Experimental Workflow for Aromatic Bromination.

Caption: Logic Diagram for Regioselectivity in Aromatic Bromination.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. When nitrobenzene is treated with Br2 in presence of FeBr3, the major product formed is m-bromonitrobenzene. Statement which is related to obtain the m-isomer is [infinitylearn.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. homework.study.com [homework.study.com]

- 9. Ethylbenzene with bromine in the presence of `FeBr_(3)` predominantly gives [allen.in]

- 10. Ethylbenzene with bromine in presence of FeBr3 predominantly class 12 chemistry CBSE [vedantu.com]

- 11. homework.study.com [homework.study.com]

- 12. Explain bromination of benzene requires `FeBr_3` as catalyst, while bromination of anisole `(C_6H_5OCH_3)` does not require any catalyst. [allen.in]

- 13. quora.com [quora.com]

- 14. Solved 3.37 A Br substituent is an ortho/para dir ector, so | Chegg.com [chegg.com]

- 15. sarthaks.com [sarthaks.com]

- 16. homework.study.com [homework.study.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Stereoselective Synthesis Using a Ferric Bromide Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction